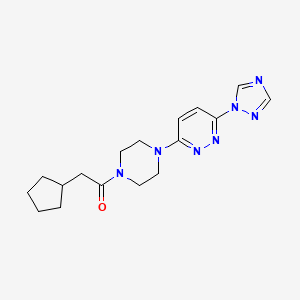

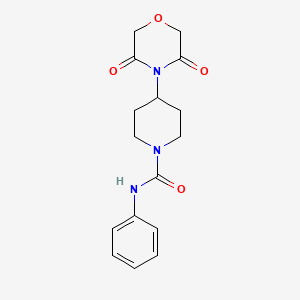

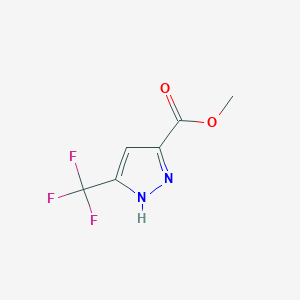

![molecular formula C25H22O8 B2450889 Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-44-7](/img/structure/B2450889.png)

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, also known as TBOA, is a novel and potent inhibitor of the excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft and the termination of glutamatergic neurotransmission. TBOA has been extensively studied for its potential as a research tool in neuroscience, as well as for its therapeutic potential in the treatment of neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One-pot Synthesis of Furo[3,2-c]oxepin-4-one Derivatives : Tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates were utilized in a one-pot synthesis process with alkenes, facilitated by cerium(IV) ammonium nitrate. This reaction yielded 2,3,7,8-Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones through a 3+2-type dihydrofuran formation and subsequent lactonization (Kobayashi et al., 2004).

Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations : Research demonstrates the use of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates in π-cyclizations activated by Ag(I) salts. The process involves de-tert-butylating π-cyclizations either in a 6-endo-dig mode forming 3,6-diaryl-4-hydroxy-2-pyrones, or a 5-exo-dig mode yielding (Z)-configured 2-aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).

Application in Stereochemistry : NMR spectroscopy was applied to assign absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. This involved observing NOESY correlations and calculating chemical shift anisotropy (Jakubowska et al., 2013).

Zinc- and Samarium-Promoted Substitution Reactions : Research on (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate showcased its use in substitution reactions. The study included zinc-mediated reactions leading to expected substitution products and samarium-promoted reactions yielding anomalous substitution products (Valiullina et al., 2018).

Chemical Degradation Studies

- Degradation Pathways in UV/H2O2 Process : A study focused on the degradation of methyl tert-butyl ether (MTBE) under UV/H2O2 process, which generated tert-butyl formate and other byproducts. This work is essential for understanding the environmental fate of such compounds (Stefan, Mack, & Bolton, 2000).

Propiedades

IUPAC Name |

tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBLGBDRBPREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

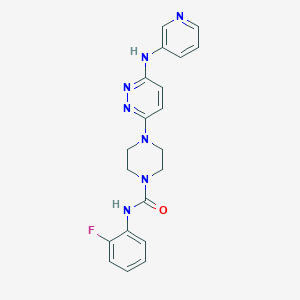

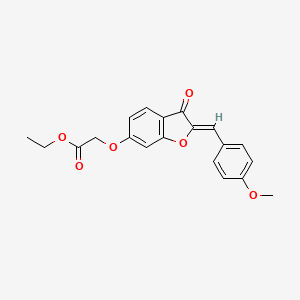

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

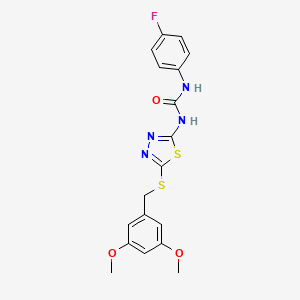

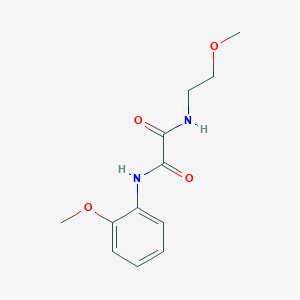

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

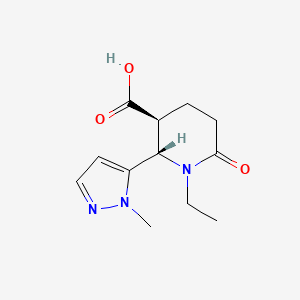

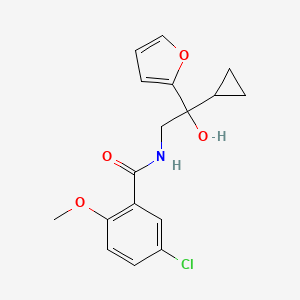

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)